
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methoxypyrrolidine group and an aldehyde group. It is primarily used for research purposes in various scientific fields.
准备方法
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 3-methoxypyrrolidine with pyrimidine-5-carbaldehyde under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxypyrrolidine group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its biological activities and used in drug discovery.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-(3-methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-15-9-2-3-13(6-9)10-11-4-8(7-14)5-12-10/h4-5,7,9H,2-3,6H2,1H3 |
InChI 键 |
TVRXAAADZIBLTG-UHFFFAOYSA-N |
规范 SMILES |
COC1CCN(C1)C2=NC=C(C=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
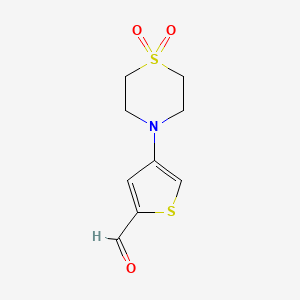
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)

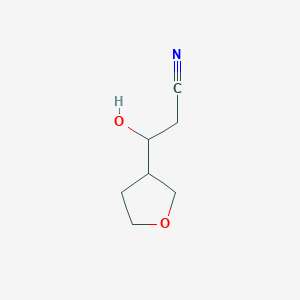
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
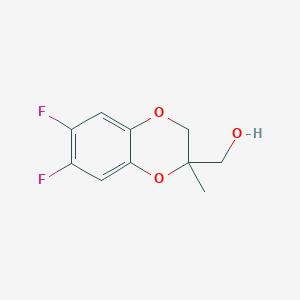
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
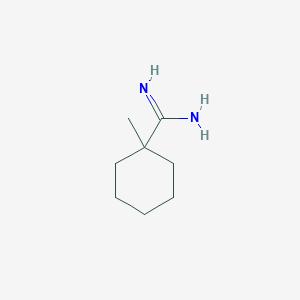
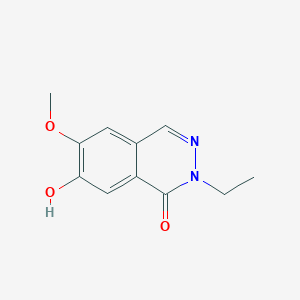
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
